5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

CAS No.:

Cat. No.: VC18117317

Molecular Formula: C8H8Cl2N4

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N4 |

|---|---|

| Molecular Weight | 231.08 g/mol |

| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine |

| Standard InChI | InChI=1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14) |

| Standard InChI Key | IOUURILQCZFEHN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

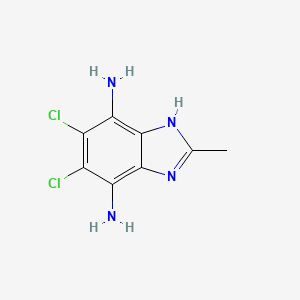

The compound’s IUPAC name, 5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine, reflects its benzimidazole core with substituents at specific positions (Figure 1) . The molecular formula is C8H8Cl2N4, yielding a molecular weight of 231.08 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 412964-42-2 | |

| SMILES | CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N | |

| InChIKey | IOUURILQCZFEHN-UHFFFAOYSA-N |

The benzimidazole scaffold is planar, with chlorine atoms at positions 5 and 6 contributing to electron-withdrawing effects, while the methyl group at position 2 enhances hydrophobic interactions .

Physicochemical Properties

The compound’s solubility and stability are influenced by its amine and chlorine substituents. Computational studies predict a logP value of 2.1, indicating moderate lipophilicity suitable for membrane permeability . Its melting point and boiling point remain uncharacterized experimentally, but analogous dichlorobenzimidazoles exhibit melting points near 207°C .

Synthesis and Structural Optimization

Synthetic Routes

A validated synthesis involves condensing 4,5-dichlorobenzene-1,2-diamine with malonic acid under reflux conditions (Scheme 1) :

Scheme 1:

4,5-Dichlorobenzene-1,2-diamine + Malonic acid → 5,6-Dichloro-2-methyl-1H-benzimidazole-4,7-diamine

Key steps include:

-

Cyclization: Malonic acid acts as a carbon donor, facilitating benzimidazole ring formation at 120°C .

-

Methylation: A methyl group is introduced at position 2 via alkylation or using methyl-containing precursors .

-

Amination: Ammonia or amine reagents install the 4,7-diamine groups .

The reaction typically achieves yields of 83–95% after purification by column chromatography .

Structural Analogues

Modifying the 1- and 2-positions of the benzimidazole core alters bioactivity. For example:

-

1-(4-Methoxyphenyl) derivatives show enhanced BRAF inhibition due to π-π stacking with kinase domains .

-

2-Ethyl analogues exhibit reduced potency compared to methyl groups, highlighting the importance of steric fit .

Pharmacological Applications

BRAF Kinase Inhibition

The compound’s primary mechanism involves competing with ATP in the BRAF kinase binding pocket. Key interactions include:

Table 1: Inhibitory Activity Against BRAF Isoforms

| Compound | BRAF WT IC50 (µM) | BRAF V600E IC50 (µM) |

|---|---|---|

| 10h | 1.72 | 2.76 |

| Vemurafenib | 0.31 | 0.02 |

Anticancer Activity

In the NCI-60 panel, the compound demonstrated broad-spectrum activity, with notable potency against HT29 (colon) and MDA-MB-468 (breast) cancer cells . Mechanisms include:

-

G2/M cell cycle arrest via CDK1/cyclin B modulation.

Molecular Modeling and Dynamics

Binding Mode Analysis

Molecular dynamics simulations (50 ns) revealed stable binding in BRAF’s ATP pocket, with root-mean-square deviation (RMSD) values below 2.0 Å . The methyl group at position 2 maintains van der Waals contacts with Ile463 and Val471, critical for affinity .

ADME Predictions

Computational ADME profiling suggests favorable drug-likeness:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume